molecular formula C21H17F3N4O3 B12164642 methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate

methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate

Cat. No.: B12164642
M. Wt: 430.4 g/mol
InChI Key: AAOWJLXITPPMDP-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate typically involves a multi-step process. One common method includes the coupling reaction of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction is carried out under specific conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to optimize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted products.

Scientific Research Applications

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Biological Activity

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate (CAS Number: 1219551-28-6) is a complex organic compound with potential biological activity. Its unique structure includes a benzoate moiety linked to an imidazo[4,5-c]pyridine core and a difluorophenyl group, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H18F2N4O3
Molecular Weight412.4 g/mol
StructureStructure

The biological activity of this compound involves several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of tubulin polymerization, which is crucial for cell division and growth in cancer cells .
  • Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways that lead to inflammation .
  • Anticancer Activity : The compound's structure suggests potential activity against various cancer cell lines. It may induce apoptosis and inhibit proliferation in tumor cells by targeting specific signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural class:

  • Study on Anticancer Activity : A derivative structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Inflammation Model : In an animal model of inflammation, compounds with similar imidazo-pyridine structures were shown to significantly reduce levels of TNF-alpha and IL-6 in serum after administration . This suggests a potential therapeutic role in treating inflammatory diseases.

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 2-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-5-fluorobenzoate

InChI

InChI=1S/C21H17F3N4O3/c1-31-20(29)13-9-11(22)5-6-15(13)27-21(30)28-8-7-16-18(26-10-25-16)19(28)12-3-2-4-14(23)17(12)24/h2-6,9-10,19H,7-8H2,1H3,(H,25,26)(H,27,30)

InChI Key

AAOWJLXITPPMDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3

Origin of Product

United States

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